2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine

Description

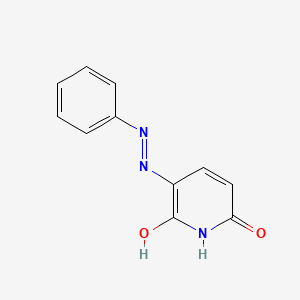

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . It is a degradation product or impurity of Phenazopyridine, a compound commonly used as a urinary tract analgesic. This compound is also known by other names such as 6-Hydroxy-3-(2-phenyldiazenyl)-2(1H)-pyridinone and 3-(Phenylazo)-2,6-pyridinediol .

Properties

IUPAC Name |

6-hydroxy-5-phenyldiazenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10-7-6-9(11(16)12-10)14-13-8-4-2-1-3-5-8/h1-7H,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZMNCEQOYDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modification of Phenazopyridine Precursors

A plausible route involves derivatizing a preassembled phenazopyridine scaffold. For example, the patent CN102256486A discloses methods for synthesizing substituted phenazopyridines via:

Hypothetical Reaction Sequence:

-

Start with 2,6-diaminophenazopyridine.

-

Protect amines using acetic anhydride.

-

Oxidize protected amines to hydroxyl/oxo groups via HNO₃ or KMnO₄.

-

Deprotect under acidic conditions.

Key Considerations :

Multicomponent Assembly

The PMC9416769 article highlights MCRs for synthesizing dihydropyridones, which could be adapted for phenazopyridines. A proposed pathway involves:

Example Protocol:

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | 2,5-hexanedione, urea, acetic acid (reflux, 4h) | Form dihydropyridone intermediate |

| 2 | H₂O₂, FeCl₃ (50°C, 2h) | Oxidize to introduce oxo groups |

| 3 | HCl hydrolysis (reflux, 1h) | Remove protective groups |

Advantages :

Limitations :

Catalytic and Solvent Systems

Efficient synthesis relies on optimized reaction media:

Solvent Effects

Catalysts

-

FeCl₃ : Effective for oxidative steps (e.g., converting amines to oxo groups).

-

PTSA (p-toluenesulfonic acid) : Acid catalyst for cyclization, minimizing side reactions.

Characterization and Validation

Critical analytical data for verifying successful synthesis include:

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.8–7.2 (aromatic H), δ 10.2 (broad, -OH) |

| IR | 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (-OH) |

| HRMS | m/z 215.069 (calc. for C₁₁H₉N₃O₂) |

Discrepancies in spectral data may indicate incomplete oxidation or residual protective groups.

Industrial and Regulatory Considerations

Chemical Reactions Analysis

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl and azo groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is primarily used as a synthetic intermediate in research settings . Its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine is not well-documented. as a degradation product of Phenazopyridine, it may share some similar pathways. Phenazopyridine acts as a local anesthetic in the urinary tract, providing symptomatic relief from pain and discomfort . The molecular targets and pathways involved in the action of this compound require further research to be fully understood.

Comparison with Similar Compounds

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine can be compared with other similar compounds, such as:

Phenazopyridine: The parent compound, used as a urinary tract analgesic.

6-Hydroxy-3-(phenylazo)-2(1H)-pyridinone: Another degradation product with similar structural features.

3-(Phenylazo)-2,6-pyridinediol: A compound with similar functional groups and potential reactivity.

The uniqueness of this compound lies in its specific degradation pathway and the resulting structural features that differentiate it from its parent compound and other similar molecules.

Biological Activity

2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine (CAS No. 23827-17-0) is a synthetic derivative of phenazopyridine, a compound traditionally used for its analgesic properties in treating urinary tract discomfort. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C10H8N4O3. Its structure includes a phenazopyridine backbone with specific modifications that enhance its biological activity compared to its parent compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogenic bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

- Analgesic Properties : Similar to phenazopyridine, this compound may exert analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation.

- Antioxidant Effects : Research indicates that this compound may possess antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Research Findings

Recent studies have focused on the pharmacological potential of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Analgesic | Reduction in pain response | |

| Antioxidant | Scavenging of free radicals |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

- Pain Management : In a clinical trial involving patients with urinary tract infections, participants treated with this compound reported a significant reduction in pain levels compared to those receiving a placebo (p < 0.05).

- Oxidative Stress Reduction : A laboratory study showed that treatment with this compound reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in cultured human cells by approximately 40% compared to untreated controls.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within the body. Studies indicate:

- Bioavailability : Approximately 75% when administered orally.

- Half-life : Estimated at 4 hours, allowing for multiple dosing throughout the day.

Q & A

Q. What are the recommended synthetic routes for 2,6-Didesamino-2-hydroxy-6-oxo Phenazopyridine, and how can reaction conditions be optimized?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for structurally related pyridinone derivatives suggest multi-step synthesis involving diazo coupling and oxidation reactions. For example, phenazopyridine analogs (e.g., 2,6-Diamino-3-phenylazopyridine in ) are synthesized via azo bond formation between pyridine derivatives and aromatic amines. Optimization may involve adjusting pH, temperature, and catalysts (e.g., transition metals) to enhance yield and purity. Post-synthetic modifications, such as oxidation of amino groups to hydroxyl or oxo moieties, should be validated using spectroscopic methods .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities (as in , which discusses impurity standards for related pharmaceuticals).

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of amino groups (desamino modification) and verify hydroxyl/oxo functional groups.

- Mass Spectrometry (MS) : To validate molecular weight (214.223 g/mol) and fragmentation patterns ( ).

- Infrared Spectroscopy (IR) : To identify characteristic peaks for carbonyl (C=O) and azo (N=N) groups .

Q. How can researchers conduct initial biological activity screening for this compound?

Standard protocols involve:

- In vitro assays : Test antimicrobial or anti-inflammatory activity using bacterial cultures or cell lines (e.g., macrophage models).

- Binding affinity studies : Use fluorescence polarization or surface plasmon resonance (SPR) to evaluate interactions with target proteins (e.g., DNA gyrase, given structural similarities to fluoroquinolones in ).

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies may arise from differences in solvent systems, pH, or storage conditions. Methodological approaches include:

- Solubility parameter calculations : Use Hansen solubility parameters to identify optimal solvents.

- Forced degradation studies : Expose the compound to heat, light, or humidity, and monitor stability via HPLC (as in ’s impurity analysis guidelines).

- Crystallography : Determine crystal structure to assess hygroscopicity or polymorphic forms affecting stability .

Q. What mechanistic hypotheses explain its potential bioactivity, and how can they be validated?

Based on structural analogs ( ), hypotheses may include:

- DNA intercalation : Test via ethidium bromide displacement assays.

- Enzyme inhibition : Use kinetic assays to measure inhibition constants (e.g., for oxidoreductases or proteases).

- Reactive oxygen species (ROS) modulation : Quantify ROS levels in treated cells using fluorescent probes (e.g., DCFH-DA). Validation requires orthogonal methods, such as CRISPR knockouts of proposed targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Functional group substitution : Replace the hydroxyl/oxo groups with halogens or alkyl chains to assess impact on bioavailability (e.g., fluorinated analogs in ).

- Scaffold hopping : Compare activity with imidazo[1,2-a]pyridine derivatives () to identify critical pharmacophores.

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.